molecular formula C18H27NO4S B351934 Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate CAS No. 736979-92-3

Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate

Cat. No.: B351934
CAS No.: 736979-92-3
M. Wt: 353.5g/mol
InChI Key: FYFAIFOZTHGUNF-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine-3-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can be hydrolyzed to release the active piperidine derivative, which can then interact with various biological targets.

Comparison with Similar Compounds

Ethyl 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    1-(2,3,5,6-Tetramethylphenyl)sulfonylpiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups.

Properties

CAS No.

736979-92-3

Molecular Formula

C18H27NO4S

Molecular Weight

353.5g/mol

IUPAC Name

ethyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C18H27NO4S/c1-6-23-18(20)16-8-7-9-19(11-16)24(21,22)17-14(4)12(2)10-13(3)15(17)5/h10,16H,6-9,11H2,1-5H3

InChI Key

FYFAIFOZTHGUNF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C

Origin of Product

United States

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